acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is structurally related to indole-3-acetic acid, a well-known plant hormone involved in various growth and developmental processes .
Vorbereitungsmethoden
The synthesis of acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with a suitable ketone or aldehyde in the presence of an acid catalyst . Another approach is the condensation of 4-methoxyphenylhydrazine hydrochloride with ethyl levulinate, followed by cyclization to form the indole ring . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. In plants, it acts as a hormone that regulates growth and development by modulating gene expression and signaling pathways . In medicinal applications, the compound may exert its effects by binding to specific receptors or enzymes, thereby influencing cellular processes such as proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine include:
Indole-3-acetic acid: A plant hormone with similar structural features and biological functions.
5-Methoxytryptamine: A derivative with similar indole structure but different functional groups, leading to distinct biological activities.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with variations in the substituents on the indole ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
52191-22-7 |
---|---|
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H14N2O.C2H4O2/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;1-2(3)4/h2-3,6-7,13H,4-5,12H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
MYOVKACJWVOICD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.